axinysone B
Description
Overview of Natural Products Chemistry and Sesquiterpenoids
Natural products chemistry is a field of study dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. ucsd.edunih.gov These compounds, often referred to as secondary metabolites, are not essential for the basic metabolic processes of the organism but are thought to provide evolutionary advantages, such as defense mechanisms. nih.gov Historically, natural products have been a crucial source for the development of new therapeutic agents. ku.edu
Within the vast and diverse world of natural products, terpenes represent a significant class of compounds built from isoprene (B109036) units. Sesquiterpenoids are a subclass of terpenes composed of three isoprene units, resulting in a 15-carbon skeleton (C15). wikipedia.orgiosrjournals.org These molecules can be acyclic, monocyclic, bicyclic, or tricyclic. wikidoc.orggerli.com Biochemical modifications like oxidation or rearrangement of the basic sesquiterpene framework give rise to the broader category of sesquiterpenoids. wikipedia.org Axinysone B belongs to the aristolane (B1234754) class of sesquiterpenoids, which are characterized by a specific bicyclic structure derived from the cyclization of an eremophilane (B1244597) skeleton. hmdb.cafoodb.ca
Significance of Marine and Fungal Natural Products in Research
The marine environment, covering the majority of the Earth's surface, is a vast and relatively untapped reservoir of biodiversity, which in turn suggests a high degree of chemical diversity. nih.govnih.gov Marine organisms, such as sponges, algae, and corals, exist in highly competitive and unique environments, leading to the evolution of potent and structurally novel secondary metabolites. researchgate.net These marine natural products have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them a significant focus for drug discovery. researchgate.netmdpi.com
Similarly, fungi are a prolific source of new and structurally diverse bioactive compounds. nih.govfrontiersin.org The fungal kingdom is incredibly diverse, with an estimated number of species far exceeding what is currently known. nih.govresearchgate.net Fungi, including those found in marine and endophytic environments, produce a wide array of secondary metabolites, such as terpenoids, alkaloids, and polyketides. frontiersin.orgresearchgate.net These compounds have led to the development of important pharmaceuticals, and the unique chemical scaffolds they provide continue to be of great interest in the search for new medicines. frontiersin.orgrsc.org The discovery of this compound from both marine and fungal sources underscores the importance of exploring these environments for novel chemical entities. biocrick.commedchemexpress.com
Historical Context of this compound Discovery and Early Characterization
The initial isolation and characterization of this compound were reported in 2008 as part of a study on the chemical constituents of the marine sponge Axinyssa isabela, collected in the Gulf of California. researchgate.net In this research, this compound was isolated alongside other aristolane derivatives, and its structure was determined using spectroscopic techniques. researchgate.net
Subsequently, in 2013, this compound was also identified as a metabolite of a mushroom, Anthracophyllum sp. BCC18695. biocrick.comchemfaces.com This finding was significant as it demonstrated that the same natural product could be produced by organisms from different biological kingdoms and environments. Also in 2013, this compound was isolated from the Bornean red alga, Laurencia similis. medchemexpress.comresearchgate.netiomcworld.com This particular alga is known for producing a variety of halogenated and non-halogenated secondary metabolites. iomcworld.comiomcworld.com The isolation from Laurencia similis further highlighted the distribution of this compound in marine ecosystems. researchgate.netiomcworld.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₂O₂ | medchemexpress.com |
| Molecular Weight | 234.33 g/mol | medchemexpress.com |
| CAS Number | 1114491-60-9 | medchemexpress.com |
| Class | Aristolane Sesquiterpenoid | hmdb.ca |
| Initial Natural Sources | Axinyssa isabela (sponge), Anthracophyllum sp. BCC18695 (mushroom), Laurencia similis (red alga) | biocrick.commedchemexpress.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1aR,4S,7R,7aR,7bS)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10+,12-,13+,15+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPNSOLPHGZUAY-WHOUDRSTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Source Organisms of Axinysone B
Isolation from Fungal Species
Fungi represent a significant source for the isolation of various secondary metabolites, including axinysone B.
Anthracophyllum sp. BCC18695 as a Primary Source
The mushroom Anthracophyllum sp. BCC18695 has been identified as a producer of this compound. This fungal species yielded this compound alongside other related compounds, such as aurisins A, G, K, nambinones A and C, and axinysone A. researchgate.netzenodo.org The isolation of these compounds from Anthracophyllum sp. BCC18695 contributes to understanding the chemical diversity within fungal secondary metabolism.
Methodologies for Fungal Metabolite Extraction and Purification
The extraction and purification of fungal secondary metabolites like this compound typically involve a series of chemical and chromatographic techniques. Initial extraction often utilizes solvents of varying polarity, such as ethyl acetate, chloroform, methanol, or hexane, to solubilize the target compounds from the fungal biomass or culture broth. bbrc.innih.govresearchgate.netphytojournal.com Liquid-liquid extraction is a common method for separating metabolites. researchgate.net
Advanced extraction technologies, including Accelerated Solvent Extraction (ASE) and Microwave Assisted Extraction, offer more efficient and faster methods for isolating fungal metabolites. phytojournal.comresearchgate.net Following extraction, purification relies heavily on chromatographic techniques. Thin Layer Chromatography (TLC) is frequently used for preliminary separation and analysis of crude extracts. bbrc.in High-Performance Liquid Chromatography (HPLC), both in its analytical and preparative forms, is a cornerstone for achieving high purity, separating complex mixtures, and isolating individual compounds like this compound. bbrc.innih.govnih.gov Other chromatographic methods, such as silica (B1680970) gel column chromatography and Centrifugal Partition Chromatography (CPC), are also employed for the purification of fungal secondary metabolites. nih.govu-szeged.hu
Isolation from Marine Red Algae
Marine red algae, particularly species within the Laurencia genus, are renowned for their rich production of structurally diverse sesquiterpenoids, including this compound.
Laurencia similis as a Producer of this compound and Related Sesquiterpenes
The marine red alga Laurencia similis has been identified as a key source for the isolation of this compound. medchemexpress.commedchemexpress.comiomcworld.comresearchgate.net Studies investigating Laurencia similis have successfully isolated this compound, often alongside other aristolane-type sesquiterpenes such as ent-1(10)-aristolen-9β-ol, (+)-aristolone, and 9-aristolen-1α-ol. iomcworld.comresearchgate.net The genus Laurencia is recognized as a prolific producer of sesquiterpenes, with L. similis specifically contributing to the understanding of aristolane (B1234754) chemistry. iomcworld.comd-nb.info
Advanced Techniques for Algal Secondary Metabolite Isolation
The isolation of secondary metabolites from marine algae often employs advanced extraction and purification techniques to handle the complex chemical profiles of these organisms. Supercritical fluid extraction (SFE) and subcritical water extraction are considered advanced methods due to their high selectivity and reduced reliance on toxic organic solvents. bg.ac.rs Ultrasound-assisted extraction is another technique that enhances the efficiency of metabolite release from algal tissues. bg.ac.rs Similar to fungal metabolite isolation, chromatographic methods, particularly HPLC, are crucial for the purification of algal compounds. bg.ac.rs
Occurrence as an Aristolane Derivative in Sponges
This compound and its related derivatives are also found in marine sponges, underscoring the broad distribution of this chemical class in marine invertebrates.
Sponges, such as those from the genus Axinyssa, have been a source for the isolation of aristolane derivatives, including axinysones A through E. d-nb.infonih.govresearchgate.netrhhz.net Specifically, the sponge Axinyssa isabela, collected from the Gulf of California, yielded several new aristolane sesquiterpenes, including axinysones A-E. nih.govresearchgate.net These findings highlight sponges as important reservoirs for complex sesquiterpenoids.
Data Tables
Table 1: Sources and Associated this compound and Related Compounds
| Source Organism | Type of Organism | Isolated Compounds | Reference(s) |
| Anthracophyllum sp. BCC18695 | Mushroom (Fungus) | This compound, Axinysone A, Aurisins A, G, K, Nambinones A, C | researchgate.netzenodo.org |
| Laurencia similis | Marine Red Alga | This compound, (+)-Aristolone, ent-1(10)-aristolen-9β-ol, 9-aristolen-1α-ol, Bromoindoles | medchemexpress.commedchemexpress.comiomcworld.comresearchgate.net |
| Axinyssa isabela | Marine Sponge | This compound (as part of Axinysones A-E), Axinynitrile A, Axinisothiocyanates M, N, C | nih.govresearchgate.netrhhz.net |
Table 2: Common Extraction and Purification Methodologies
| Technique Category | Specific Methods | Application Context | Reference(s) |
| Extraction | Solvent Extraction (e.g., Ethyl Acetate, Chloroform, Methanol, Hexane) | Fungal and Algal Metabolites | bbrc.innih.govresearchgate.netphytojournal.com |
| Liquid-Liquid Extraction | Fungal Metabolites | researchgate.net | |
| Accelerated Solvent Extraction (ASE) | Fungal and Plant Metabolites | phytojournal.comresearchgate.net | |
| Microwave Assisted Extraction | Fungal and Plant Metabolites | phytojournal.comresearchgate.net | |
| Supercritical Fluid Extraction (SFE) | Algal Metabolites | bg.ac.rs | |
| Subcritical Water Extraction | Algal Metabolites | bg.ac.rs | |
| Ultrasound-Assisted Extraction | Algal Metabolites | bg.ac.rs | |
| Purification | Thin Layer Chromatography (TLC) | Fungal and Algal Metabolites (Preliminary Analysis) | bbrc.in |
| Column Chromatography (e.g., Silica Gel) | Fungal Metabolites | nih.govu-szeged.hu | |
| Preparative Thin Layer Chromatography | Aristolane-type Sesquiterpenoids | researchgate.net | |
| High-Performance Liquid Chromatography (HPLC) - Analytical & Preparative | Fungal, Algal, and General Metabolites | bbrc.innih.govnih.govbg.ac.rs | |
| Centrifugal Partition Chromatography (CPC) | Fungal Metabolites | u-szeged.hu | |
| Reversed-Phase C18 Preparative/Semipreparative High Performance Liquid Chromatography (RP-HPLC) | Aristolane-type Sesquiterpenoids | researchgate.net |
Compound Name List:
this compound
Axinysone A
Axinysone C
Axinysones A-E
Axinynitrile A
Aurisin A
Aurisin G
Aurisin K
Nambinones A
Nambinones C
(+)-Aristolone
ent-1(10)-aristolen-9β-ol
9-aristolen-1α-ol
Axinisothiocyanates M
Axinisothiocyanates N
Axinisothiocyanates C
Axinyssa isabela and the Diversification of Aristolane Structures
Axinyssa isabela as a Source of Aristolanes
The marine sponge Axinyssa isabela has proven to be a significant source for the discovery of novel sesquiterpene compounds. A comprehensive study published in the Journal of Natural Products by Zubía and colleagues in 2008 detailed the isolation of nine new sesquiterpenes from this organism. nih.govacs.orgbiocrick.com Among these, five were identified as aristolane derivatives, collectively named axinysones A through E. This compound was designated as compound 5 in this research. nih.govacs.orgbiocrick.com
The structures of these newly identified metabolites, including this compound, were elucidated through extensive spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govacs.orgbiocrick.com Furthermore, the absolute configuration of this compound was determined by esterification with chiral (R)- and (S)-MPA acids. nih.govacs.orgbiocrick.com The research also led to the isolation of axinynitrile A, an unusual aristolane derivative containing a nitrile group, which was subsequently synthesized from the known aristolane, (+)-aristolone. nih.govacs.orgbiocrick.com The co-isolation of this compound with other structurally related axinysones and axinynitrile A underscores the capacity of Axinyssa isabela to biosynthesize a family of aristolane-type sesquiterpenes.
Structural Elucidation and Stereochemical Investigations of Axinysone B
Application of Advanced Spectroscopic Techniques for Structure Determination
The initial characterization of axinysone B, like many natural products, relied heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments such as ¹H NMR, ¹³C NMR, DEPT, HSQC, HMBC, and ROESY, has been instrumental in mapping out the carbon-hydrogen framework and identifying functional groups. High-resolution mass spectrometry (HRMS) provides accurate mass-to-charge ratio data, enabling the determination of the molecular formula and offering insights into the compound's elemental composition. For instance, HRMS data for related aristolane (B1234754) sesquiterpenoids often reveal characteristic fragmentation patterns that aid in structural confirmation vulcanchem.comd-nb.infonih.gov.
While specific detailed spectroscopic data for this compound are not exhaustively detailed in all accessible summaries, the general approach involves comparing observed spectral data with those of known compounds and using advanced NMR correlations to confirm connectivity and relative stereochemistry nih.govresearchgate.netnih.gov. The presence of characteristic signals for methyl groups, olefinic protons, hydroxyls, and carbonyls within the NMR spectra are key identifiers for this class of compounds vulcanchem.comnih.gov.
Assignment of Absolute Stereochemistry
Determining the absolute stereochemistry of this compound is crucial for understanding its potential biological interactions. Several methods have been employed or are applicable for such assignments.
One established method for assigning the absolute configuration of chiral compounds, including sesquiterpenoids, is through derivatization with chiral reagents. Specifically, esterification with chiral acids like (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid, MPA) is a common technique researchgate.netwikipedia.orgnih.gov. The resulting diastereomeric esters exhibit distinct NMR signals, allowing for the differentiation and assignment of the stereocenters in the original molecule researchgate.netwikipedia.org. Studies on related axinysones have explicitly mentioned the use of MPA esterification for assigning their absolute configurations researchgate.net.
In cases where direct X-ray crystallographic data for this compound itself might be unavailable or inconclusive, stereochemical assignments can be inferred from related compounds isolated from the same source. If co-isolated compounds have their absolute stereochemistry unambiguously determined by X-ray crystallography or other definitive methods, and if a clear biosynthetic or structural relationship exists, then the stereochemistry of this compound can be deduced by comparison researchgate.netbiocrick.com. For example, if this compound and another aristolane with a known absolute configuration are isolated together, and their NMR data show subtle differences consistent with inversion at a specific stereocenter, this can lead to an inferential assignment nih.govscispace.com. Furthermore, comparisons of optical rotation and Circular Dichroism (CD) data with those of known enantiomers or diastereomers provide valuable supporting evidence nih.govscispace.comnih.gov. For instance, a compound (11) was identified as a stereoisomer of this compound, with opposite optical rotation and CD data, indicating they are enantiomers nih.govscispace.com.
Classification within the Aristolane Sesquiterpenoid Framework
This compound is consistently classified as an aristolane sesquiterpenoid vulcanchem.comnih.govresearchgate.net. This classification is based on its characteristic molecular skeleton, which features a cyclopropane (B1198618) ring fused to a decalin system, forming a rigid bicyclic core vulcanchem.com. The aristolane framework is a relatively rare class of sesquiterpenoids found in various natural sources, including terrestrial plants (e.g., Nardostachys species), marine organisms (e.g., Laurencia species), sponges (e.g., Axinyssa species), and fungi nih.govresearchgate.net. The specific arrangement of methyl groups and the presence of functional groups like hydroxyls and ketones are defining features of this structural class, as exemplified by the detailed IUPAC name and structural description provided for the related axinysone A vulcanchem.com.
Biosynthetic Pathways and Precursors of Axinysone B
General Principles of Sesquiterpenoid Biosynthesis
Sesquiterpenoids are a diverse group of natural products characterized by their fifteen-carbon skeleton, assembled from three five-carbon isoprene (B109036) units. The universal precursor for all isoprenoids, including sesquiterpenoids, is farnesyl pyrophosphate (FPP) mdpi.comresearchgate.netnih.govnih.gov. FPP itself is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are derived from either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway mdpi.comnih.govfrontiersin.org.
The transformation of the linear FPP molecule into the vast array of sesquiterpene skeletons is primarily orchestrated by terpene synthases (cyclases) nih.govnih.gov. These enzymes catalyze the ionization of FPP, generating a carbocation intermediate that undergoes a series of cyclization reactions. The specific product formed is dictated by the enzyme's active site, which guides the cyclization cascade through specific protonations, carbocation rearrangements, and eventual quenching of the carbocation, often by a water molecule or other nucleophiles, followed by the release of the final sesquiterpenoid scaffold nih.govnih.gov. This enzymatic control allows for the generation of acyclic, monocyclic, bicyclic, and tricyclic structures researchgate.netnih.gov.
Proposed Biosynthetic Route to Aristolane (B1234754) Sesquiterpenoids
Axinysone B is classified as an aristolane sesquiterpenoid researchgate.netiomcworld.com. Aristolanes are a relatively rare class of sesquiterpenes characterized by a specific fused ring system rsc.orgnih.gov. The proposed biosynthetic pathway for aristolane sesquiterpenoids, and by extension for this compound, often begins with the cyclization of FPP to form bicyclogermacrene (B1253140) rsc.org.
Bicyclogermacrene is thought to be an early cyclic intermediate derived from FPP after a 1,3-deprotonation of a carbocation rsc.org. From bicyclogermacrene, various sesquiterpene skeletons can arise through different cyclization pathways. For the aristolane skeleton, a proposed route involves a Markovnikov-oriented cyclization of bicyclogermacrene to form a maaliane cation, followed by a 1,2-methyl group migration. This sequence ultimately leads to the characteristic aristolane framework rsc.org.
Enzymes and Genetic Factors Involved in this compound Biosynthesis
While specific enzymes directly responsible for the formation of this compound have not been extensively characterized, the general biosynthetic machinery for sesquiterpenoids provides insight. Terpene synthases (cyclases) are the primary enzymes responsible for initiating the cyclization of FPP into various sesquiterpene skeletons, including those that can be further modified into aristolanes nih.govnih.gov. Following the initial cyclization, a suite of post-modification enzymes , such as cytochrome P450 monooxygenases and other oxygenases, are likely involved in introducing hydroxyl groups, epoxides, or other functionalizations that lead to the final structure of this compound beilstein-journals.org. The genes encoding these terpene synthases and modifying enzymes would be critical genetic factors in the biosynthesis of this compound.
Consideration of Key Intermediate Compounds (e.g., (+)-aristolone)
A crucial compound in the proposed biosynthetic pathway to aristolanes, and potentially this compound, is (+)-aristolone researchgate.netiomcworld.comresearchgate.netcdnsciencepub.comnih.govcdnsciencepub.comresearchgate.netubc.camdpi.com. (+)-Aristolone is itself an aristolane sesquiterpenoid that has been isolated from natural sources and has also been a target for total synthesis researchgate.netcdnsciencepub.comcdnsciencepub.comubc.ca. Research indicates that this compound can be synthesized from (+)-aristolone researchgate.netresearchgate.net, strongly suggesting that (+)-aristolone serves as a direct precursor or a very closely related intermediate in the biogenesis of this compound. The proposed biosynthetic routes for aristolane-type sesquiterpenoids often include (+)-aristolone as a key intermediate nih.gov.
Hypothesized Biogenetic Origins of the Gem-Dimethylcyclopropane Unit
The characteristic gem-dimethylcyclopropane unit is a defining structural feature present in many sesquiterpenoids, including the aristolanes, aromadendranes, and maalianes rsc.orgrsc.orgnih.gov. The formation of this strained three-membered ring is a complex chemical transformation within the terpene biosynthetic cascade. While specific enzymes dedicated to cyclopropane (B1198618) formation in aristolanes are yet to be identified beilstein-journals.org, the general mechanisms involve intricate cyclization and rearrangement steps of carbocation intermediates derived from FPP or its cyclic derivatives rsc.orgrsc.org. In the proposed pathway from bicyclogermacrene to aristolanes, the cyclization events inherently lead to the formation of the fused gem-dimethylcyclopropane ring system, which is integral to the aristolane skeleton rsc.org.
Biological Activity Spectrum of Axinysone B
Evaluation of Antimicrobial Properties
Research has indicated that Axinysone B possesses antimicrobial capabilities, particularly against bacterial strains.
This compound has demonstrated antibacterial activity against specific bacterial species. Studies have reported its efficacy against Staphylococcus species medchemexpress.commedchemexpress.comchemondis.com. Furthermore, its antibacterial property has also been noted against Bacillus cereus chemfaces.combiocrick.com. While these studies confirm the presence of antibacterial activity, specific Minimum Inhibitory Concentration (MIC) values for this compound against these bacterial strains were not detailed in the provided research snippets.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Reported Activity | MIC (μg/mL) |
| Staphylococcus sp. | Active | Not specified |
| Bacillus cereus | Active | Not specified |
This compound has been evaluated for its potential as an antimalarial agent. Research indicates that it exhibits activity against the K1 strain of Plasmodium falciparum, a multidrug-resistant strain commonly used in antimalarial drug discovery chemfaces.combiocrick.com. Comparative studies with its analogue, Axinysone A, suggest that this compound has an IC50 value of 5.6 μM against the P. falciparum K1 strain vulcanchem.com.
Table 2: Antimalarial Activity of this compound
| Plasmodium falciparum Strain | IC50 (μM) |
| K1 (multidrug resistant) | 5.6 |
Investigation of Cytotoxic Activities
The cytotoxic potential of this compound against various cancer cell lines has also been a subject of scientific inquiry.
This compound has been included in screenings against several human cancer cell lines. Evaluations have been conducted against cell lines such as MCF-7, KB, NCI-H187, and Vero cells chemfaces.combiocrick.combiocrick.com. These studies aimed to assess the compound's ability to inhibit the proliferation or induce the death of these cancer cells. However, specific IC50 values for this compound against these cell lines were not consistently reported across the examined literature.
Table 3: Cytotoxic Activity Screening of this compound
| Cancer Cell Line | Reported Evaluation | IC50 (μM) |
| NCI-H187 | Evaluated | Not specified |
| MCF-7 | Evaluated | Not specified |
| KB | Evaluated | Not specified |
| Vero | Evaluated | Not specified |
While studies have investigated the cytotoxic activities of this compound alongside related aristolane (B1234754) sesquiterpenoids, detailed comparative data specifically on their cytotoxic profiles is limited in the provided snippets. Research has confirmed the assignment of the absolute configuration for both Axinysone A and this compound, and their cytotoxic activities have been tested, implying a basis for comparison biocrick.com. However, direct comparative IC50 values for cytotoxicity between this compound and Axinysone A, or other related compounds, were not explicitly detailed in the search results. The primary comparative data found pertains to antimalarial activity, where Axinysone A showed superior activity to this compound vulcanchem.com.
Potential Applications and Future Research Directions for Axinysone B
Exploration of Novel Molecular Targets and Mechanisms of Action
Understanding the precise molecular targets and mechanisms through which Axinysone B exerts its biological effects is crucial for unlocking its therapeutic potential. Current research indicates that this compound possesses antibacterial activity, particularly against Staphylococcus species, and has shown cytotoxic effects against various cell lines researchgate.netigi-global.comresearchgate.netresearchgate.netmedchemexpress.commedchemexpress.com. However, the specific cellular pathways, enzymes, or molecular targets that this compound interacts with to elicit these responses remain largely undefined. Future research should focus on elucidating these interactions, potentially through biochemical assays, cellular pathway analysis, and target identification studies. For instance, understanding how this compound disrupts bacterial membranes or influences cellular processes in cancer cells could reveal novel therapeutic strategies. Comparative studies with structurally related compounds, such as Axinysone A, which has shown differential activity, could also provide insights into structure-activity relationships and guide mechanism of action investigations nih.gov.
In Silico Drug Discovery and Molecular Docking Studies
In silico approaches, including molecular docking, offer a powerful means to predict the potential efficacy of natural products against specific biological targets, particularly in the context of infectious diseases. Studies have explored natural products from marine algae, including Laurencia species, for their potential inhibitory effects against key enzymes of SARS-CoV-2, such as RNA-dependent RNA polymerase (RdRp) and non-structural protein 15 (nsp15) mdpi.comresearchgate.netnih.govtandfonline.comscielo.org.mx. While this compound was included in some of these broad screening efforts, its specific binding affinities and interactions with viral targets like RdRp and nsp15 have not been extensively detailed or highlighted as primary findings in these studies mdpi.comresearchgate.net. Future research could systematically evaluate this compound against a wider array of viral, bacterial, or other disease-relevant protein targets using molecular docking and molecular dynamics simulations. This approach could identify novel therapeutic applications and provide a basis for further experimental validation.
Rational Design of this compound-Inspired Agents for Targeted Research Applications
The chemical scaffold of this compound provides a foundation for designing novel analogs with potentially enhanced or altered biological activities. Comparative studies suggest that structural features, such as the hydroxyl group at C-4 in Axinysone A, may contribute to superior activity compared to this compound, hinting at the importance of specific functional groups and stereochemistry nih.gov. Rational drug design, guided by structure-activity relationship (SAR) studies, could lead to the development of this compound-inspired agents with optimized potency, selectivity, and pharmacokinetic properties. Future research could involve synthesizing a library of this compound derivatives, systematically modifying functional groups, altering stereochemistry, or extending/modifying the carbon skeleton. These synthetic analogs could then be screened for improved antibacterial, cytotoxic, or other desirable biological activities, paving the way for targeted applications in medicinal chemistry and drug discovery.
Advanced Methodologies for Isolation and Identification of Undiscovered Analogs
The discovery of novel natural products and their analogs often relies on sophisticated isolation and identification techniques. This compound has been isolated from both fungal and marine algal sources, indicating a potential for discovering related compounds from these or similar organisms mdpi.comresearchgate.netigi-global.comtargetmol.com. Advanced analytical methods, such as high-resolution mass spectrometry, NMR spectroscopy, and sophisticated chromatographic techniques (e.g., preparative HPLC, SFC), are essential for isolating and characterizing complex natural products and their subtle structural variations mit.edunih.gov. Furthermore, the application of bioinformatics for predicting biosynthetic gene clusters (BGCs) and guiding the search for novel metabolites holds significant promise acs.orgmdpi.com. Future research could focus on developing and applying these advanced methodologies to explore diverse microbial and marine environments for new this compound analogs. This includes optimizing extraction and purification protocols, employing novel spectroscopic techniques for structural elucidation, and utilizing computational tools to predict and identify potential new compounds.
Integration of Omics Technologies in Natural Product Research of this compound
The advent of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of natural products, providing comprehensive insights into biosynthetic pathways and facilitating the discovery of novel compounds igi-global.commdpi.comnih.govnih.govmdpi.comnih.govfrontiersin.orgresearchgate.netrsc.orgnih.govresearchgate.netvliz.bebiocrick.commdpi.com. While omics approaches are widely recognized for their utility in natural product discovery from fungi and algae, their specific application to this compound or its producing organisms is not yet extensively documented. Integrating these technologies could provide a deeper understanding of the biosynthesis of this compound, identify the genes and enzymes responsible for its production, and potentially uncover silent or cryptic biosynthetic pathways that could yield new analogs. Future research could involve sequencing the genomes of this compound-producing organisms, analyzing their transcriptomes and proteomes under various conditions, and employing metabolomics to map the entire metabolic landscape. The integration of these diverse omics datasets, potentially using tools like the "mixOmics" package, could accelerate the discovery and characterization of this compound and its related compounds, revealing new biological activities and potential applications biocrick.comresearchgate.net.
Compound List
this compound
Axinysone A
Aurisin A
Aurisin G
Aurisin K
Nambinone A
Nambinone C
(+)-Aristolone
Anthracophyllone
Bromophycolide R
Bromophycolide S
Bromophycoic acid C
Bromophycolide E
Bromophycolide H
Bromophycolide P
Thyrsenol A
Bromophycoic B
Floridoside
Axinisothiocyanates
Q & A
Basic Research Questions
Q. How can researchers reliably identify axinysone B in complex biological matrices?
- Methodological Answer : this compound identification requires a combination of spectroscopic techniques (e.g., NMR, LC-MS/MS) and chromatographic separation (HPLC). Validate results against reference standards and cross-reference spectral libraries. Ensure purity via high-resolution mass spectrometry (HRMS) and elemental analysis. For biological samples, employ extraction protocols optimized for lipophilic compounds, followed by matrix-matched calibration to account for interference .
Q. What experimental designs are appropriate for assessing this compound’s in vitro bioactivity?
- Methodological Answer : Use dose-response assays with controlled variables (e.g., cell line specificity, incubation time, solvent controls). Include positive/negative controls to validate assay sensitivity. Replicate experiments (n ≥ 3) and apply statistical tests (e.g., ANOVA, t-test) to confirm significance. Document raw data and uncertainties (e.g., IC₅₀ ± SEM) to facilitate meta-analysis .
Q. How should researchers address discrepancies in reported this compound solubility profiles?
- Methodological Answer : Replicate solubility studies under identical conditions (temperature, solvent polarity, pH). Compare results with literature using standardized protocols (e.g., OECD guidelines). If contradictions persist, analyze potential causes: impurities, polymorphic forms, or measurement techniques (e.g., gravimetric vs. spectroscopic quantification) .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s mechanism of action across studies?
- Methodological Answer :
Conduct systematic reviews to identify confounding variables (e.g., cell type, concentration range).
Use orthogonal assays (e.g., CRISPR knockouts, fluorescence-based binding assays) to validate target engagement.
Apply pathway enrichment analysis to reconcile divergent findings (e.g., proteomics vs. transcriptomics data) .
Table 1 : Example Framework for Contradiction Analysis
| Variable | Study A (2020) | Study B (2023) | Potential Confounder |
|---|---|---|---|
| Cell Line | HeLa | HEK293 | Differential receptor expression |
| Assay Type | Luciferase | ELISA | Detection sensitivity thresholds |
Q. How can computational models improve this compound’s structure-activity relationship (SAR) studies?
- Methodological Answer :
- Use molecular docking to predict binding affinities for hypothesized targets (e.g., kinases, GPCRs).
- Validate models with experimental mutagenesis or isotopic labeling.
- Optimize lead compounds by integrating QSAR datasets and ADMET predictions (e.g., logP, metabolic stability) .
Q. What experimental controls are critical for in vivo toxicity studies of this compound derivatives?
- Methodological Answer :
- Include vehicle controls (e.g., DMSO, saline) and reference toxins (e.g., cisplatin for nephrotoxicity).
- Monitor pharmacokinetic parameters (Cmax, AUC) to distinguish compound-specific effects from systemic toxicity.
- Use histopathology and biomarker panels (e.g., ALT, creatinine) to quantify organ damage .
Methodological Best Practices
- Data Reproducibility : Archive raw datasets, instrument parameters, and software versions (e.g., Gaussian 16 vs. 09 for DFT calculations) in supplementary materials .
- Literature Synthesis : Use PRISMA guidelines for systematic reviews to ensure inclusion/exclusion criteria transparency (e.g., peer-reviewed journals, post-2010 studies) .
- Ethical Reporting : Disclose conflicts of interest and funding sources. Avoid selective data presentation that overstates efficacy or underreports adverse effects .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
